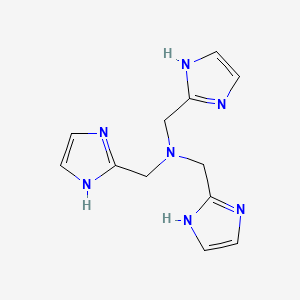

Tris((1H-imidazol-2-yl)methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris((1H-imidazol-2-yl)methyl)amine is a tripodal ligand featuring three imidazole-2-ylmethyl arms attached to a central amine nitrogen. This compound is notable for its ability to coordinate metal ions via its three imidazole nitrogen donors, forming stable complexes. It has a molecular weight of 407.47 (C₂₄H₂₁N₇) and is structurally related to benzimidazole-based ligands but lacks the fused benzene ring characteristic of benzimidazoles . Its applications span coordination chemistry, medicinal chemistry (e.g., as a chelator in radiopharmaceuticals), and materials science due to its versatile binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris((1H-imidazol-2-yl)methyl)amine typically involves the reaction of imidazole with formaldehyde and ammonia or a primary amine. One common method is the Mannich reaction, where imidazole reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Coordination with Transition Metals

The compound’s three imidazole groups and central tertiary amine enable formation of stable complexes with metals such as Mn(II), Ni(II), and Fe(II). Key coordination modes include:

Manganese(II) Complexes

-

Structure : Forms mononuclear [MnII(L)Cl]Cl complexes (L = tris((1H-benzimidazol-2-yl)methyl)amine), where Mn(II) adopts a distorted octahedral geometry .

-

Bond Lengths :

Mn–N (imidazole) Mn–Cl Mn–N (tertiary amine) 2.21–2.28 Å 2.45 Å 2.35 Å -

Catalytic Activity : Demonstrates phenoxazinone synthase activity with turnover numbers (kcat) up to 440 h⁻¹ , oxidizing o-aminophenol to phenoxazinone via O₂ activation .

Nickel(II) Complexes

-

Coordination Modes :

-

Geometry : Distorted octahedral configuration, with benzimidazole groups arranged in a T-shape and longer Ni–N(amine) bonds (~2.205 Å) .

Iron(II) Complexes

-

Ligand Rearrangement : Under substoichiometric base conditions, the ligand rearranges from a carbene-bound to an all-N-bound tris-imidazole structure, forming [(N-TIMMNMes)FeIICl]Cl .

-

Magnetic Properties : Exhibits high-spin Fe(II) behavior with weak-field ligand effects, confirmed by ⁵⁷Fe Mössbauer spectroscopy .

Reactivity in Catalytic Cycles

The ligand enhances metal-mediated oxidation reactions:

-

Mechanism : In Mn(II) complexes, O₂ is activated to form H₂O₂ as an intermediate, enabling oxidation of o-aminophenol .

-

Kinetics : Michaelis-Menten parameters for phenoxazinone synthase activity:

Complex Km (mM) kcat (h⁻¹) 1 0.18 440 2 0.32 234

Supramolecular Interactions

-

Hydrogen Bonding : In methanol solvates, N–H⋯O and O–H⋯N bonds (2.722–2.767 Å) stabilize stair-like conformations .

-

π–π Stacking : Benzene rings in nickel(II)-succinate complexes interact via weak π–π forces (3.6–3.8 Å separation) .

Synthetic Pathways

-

Ligand Synthesis : Produced via condensation of nitrilotriacetic acid and o-phenylenediamine under reflux .

-

Metal Complexation : Typically involves mixing metal salts (e.g., Ni(ClO₄)₂·6H₂O) with the ligand in methanol, followed by slow evaporation to crystallize complexes .

Structural Flexibility

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Imidazole derivatives, including tris((1H-imidazol-2-yl)methyl)amine, have demonstrated significant antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance its activity against various pathogens. For instance, studies have shown that compounds with imidazole rings exhibit effectiveness against bacteria and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

2. Anticancer Potential

this compound has been explored for its anticancer properties. It has been found to inhibit certain cancer cell lines effectively. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Case studies have reported that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .

Coordination Chemistry

1. Metal Complexes

The ability of this compound to form stable complexes with transition metals has significant implications in bioinorganic chemistry. These metal complexes are studied for their catalytic properties and potential use in drug delivery systems. For example, complexes formed with platinum or palladium have shown promise in enhancing the efficacy of anticancer drugs by facilitating targeted delivery to tumor sites .

2. Catalysis

In catalysis, this compound serves as a ligand that can stabilize metal catalysts in various organic reactions. Its coordination properties allow for the activation of substrates in reactions such as cross-coupling and hydrogenation, making it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition zones compared to control substances, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Targeting

In vitro studies demonstrated that derivatives of this compound selectively induced apoptosis in breast cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to interact with specific cellular pathways involved in cell survival .

Mechanism of Action

The mechanism of action of Tris((1H-imidazol-2-yl)methyl)amine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings donate electron pairs to the metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between Tris((1H-imidazol-2-yl)methyl)amine and analogous compounds:

Key Comparisons

Electronic Properties: Imidazole-based ligands (e.g., this compound) exhibit stronger σ-donor and weaker π-acceptor properties compared to benzimidazole derivatives, which benefit from aromatic stabilization . Phenyl-substituted imidazoles (e.g., Tris[4-(1H-imidazol-1-yl)-phenyl]amine) display enhanced electronic delocalization, making them suitable for conductive materials .

Coordination Behavior :

- This compound forms octahedral complexes with metals like technetium, critical for radiopharmaceutical stability .

- Benzimidazole derivatives show stronger binding to transition metals (e.g., Mn²⁺, Co²⁺) due to additional π-backbonding interactions .

Biological Activity :

- Benzimidazole derivatives are prominent in drug design (e.g., antifungal, antiviral agents) due to their resemblance to purine bases .

- Imidazole-based ligands are preferred in imaging agents for their rapid clearance and low toxicity .

Synthetic Flexibility :

- Methylation or phenyl substitution alters solubility and steric profiles. For example, 1-methyl-benzimidazole derivatives reduce aqueous solubility but improve membrane permeability .

Research Findings and Data Tables

Table 1: Structural Parameters from Crystallographic Studies

| Parameter | This compound | Tris(1H-benzimidazol-2-ylmethyl)amine | Tris[4-(1H-imidazol-1-yl)-phenyl]amine |

|---|---|---|---|

| Bond Angles (°) | N–C–C: ~120–123 | N–C–C: 116–123 | C–N–C: 117–131 |

| Torsional Angles (°) | −179 to +179 | −178 to +153 | −85 to +162 |

| Crystal System | Not reported | Monoclinic | Not reported |

| Refinement Method | SHELXL | SHELXL | SHELXL |

Data derived from crystallographic studies in .

Critical Analysis of Divergent Evidence

- Steric vs. Electronic Effects : highlights steric hindrance in methylated benzimidazoles, whereas emphasizes electronic contributions from fused benzene rings. Both factors influence metal-binding selectivity.

- Contradictions in Applications : While benzimidazoles are widely used in medicinal chemistry, imidazole derivatives dominate imaging applications due to their pharmacokinetic profiles .

Biological Activity

Tris((1H-imidazol-2-yl)methyl)amine, often abbreviated as TIMA, is a tripodal ligand featuring three imidazole groups attached to a central amine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of TIMA through various studies and findings.

Chemical Structure

The molecular formula of TIMA is C12H15N7 with a structure characterized by three imidazole rings linked to a central nitrogen atom. The presence of multiple nitrogen atoms in the imidazole rings contributes to its coordination capabilities with metal ions, which enhances its biological activity.

Anticancer Properties

Research indicates that TIMA exhibits significant anticancer activity. A study demonstrated that TIMA complexes with metal ions, such as nickel(II), show enhanced cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (B16) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 5.2 | Induces apoptosis |

| B16 (Murine Melanoma) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

TIMA has also been evaluated for its antimicrobial properties. In vitro studies show that TIMA complexes exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Enzyme Inhibition

TIMA has been reported to inhibit certain enzymes, potentially serving as a lead compound for drug development. For instance, it shows inhibitory effects on enzymes related to cancer metabolism, which could be leveraged for therapeutic applications.

Case Studies

- Nickel(II) Complexes : A study investigated the interaction of TIMA with nickel(II) ions, revealing that the resulting complexes exhibit enhanced cytotoxicity against cancer cells compared to free TIMA. The binding affinity was determined through spectroscopic methods, showing strong coordination between nickel and the nitrogen atoms in the imidazole rings.

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of TIMA against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that TIMA's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

The biological activity of TIMA is primarily attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. The generation of ROS upon complexation plays a crucial role in inducing cellular stress responses that lead to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tris((1H-imidazol-2-yl)methyl)amine and its metal complexes?

- Methodology : The ligand is typically synthesized via condensation of imidazole derivatives with tris(chloromethyl)amine precursors. For metal complexes, a common approach involves refluxing the ligand with metal salts (e.g., Zn(ClO₄)₂, CoCl₂) in polar solvents like methanol or dimethylformamide (DMF). For example, tris(1-methylbenzimidazol-2-ylmethyl)amine was dissolved in hot methanol, followed by addition of metal perchlorate salts and refluxing for 4–6 hours to form crystalline products . Stoichiometric control (e.g., 1:1 ligand-to-metal ratio) and solvent selection are critical for achieving high yields.

Q. Which spectroscopic and crystallographic techniques are commonly employed to characterize this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Resolves coordination geometry and bond parameters. For example, trigonal-bipyramidal Zn(II) complexes were characterized using SCXRD with SHELX software for refinement .

- Spectroscopy : IR spectroscopy identifies N–H and C–N stretching modes (e.g., 1600–1500 cm⁻¹ for imidazole rings), while UV-Vis spectroscopy detects metal-to-ligand charge transfer transitions in complexes .

- Elemental analysis : Validates stoichiometry via C, H, N percentages .

Q. What are the typical coordination geometries observed in metal complexes of this compound?

- Methodology : The ligand acts as a tetradentate N-donor, often forming distorted trigonal-bipyramidal (e.g., Zn(II) in ) or octahedral geometries. For example, Co(II) complexes exhibit five-coordinate structures with acrylate ligands occupying axial positions . Crystallographic data (e.g., bond lengths: Zn–N ≈ 2.0–2.2 Å) are refined using programs like SHELXL .

Advanced Research Questions

Q. How do counterion selection and solvent systems influence the crystallization and structural properties of this compound complexes?

- Methodology : Counterions (e.g., ClO₄⁻, picrate) and solvents (e.g., DMF, methanol) dictate crystal packing via non-covalent interactions. Perchlorate ions in Zn(C24H21N7)(H2O)₂·2.5H₂O form hydrogen bonds (N–H⋯O, O–H⋯O), stabilizing a 2D network . Solvent polarity affects solubility; methanol promotes ligand deprotonation, while DMF enhances metal-ligand chelation . Systematic screening of solvent-counterion combinations is recommended for optimizing crystal quality.

Q. What computational approaches are recommended for modeling the electronic structure and binding energetics of this compound-metal complexes?

- Methodology : Hybrid density functional theory (DFT) with exact exchange (e.g., B3LYP) accurately predicts geometries and binding energies. Becke’s 1993 functional ( ) and Lee-Yang-Parr correlation ( ) are validated for thermochemical accuracy (average deviation <3 kcal/mol). Basis sets like 6-31G* model ligand orbitals, while solvent effects are incorporated via PCM. Validation against crystallographic data (e.g., bond angles) ensures reliability .

Q. How can researchers resolve discrepancies between experimental crystallographic data and theoretical predictions in this compound complexes?

- Methodology : Discrepancies (e.g., bond-length deviations >0.1 Å) arise from crystal packing effects or ligand flexibility. Refinement tools like SHELXL97 address disorder (e.g., solvent molecules in ) via occupancy factor adjustments . For computational outliers, re-optimizing geometries with constrained crystallographic parameters or including dispersion corrections (e.g., D3-BJ) improves agreement .

Q. What strategies are effective for studying the kinetic stability of this compound chelators in biological media?

- Methodology : Radiolabeling studies (e.g., with ⁹⁹ᵐTc-tricarbonyl cores) assess stability via serum incubation (24–48 hours) followed by HPLC analysis . Competitive binding assays with endogenous ions (e.g., Fe³⁺, Cu²⁺) quantify ligand robustness. For example, bis((1H-imidazol-2-yl)methyl)amine showed >90% stability in human serum after 24 hours, supporting its use in SPECT imaging .

Properties

Molecular Formula |

C12H15N7 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N,N-bis(1H-imidazol-2-ylmethyl)methanamine |

InChI |

InChI=1S/C12H15N7/c1-2-14-10(13-1)7-19(8-11-15-3-4-16-11)9-12-17-5-6-18-12/h1-6H,7-9H2,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

LFIWZYMSAHCGQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CN(CC2=NC=CN2)CC3=NC=CN3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.